molecular formula C9H7BrO B13597617 (3-Bromo-5-ethynylphenyl)methanol

(3-Bromo-5-ethynylphenyl)methanol

Katalognummer: B13597617
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: PMQCCBWGBCJLII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-5-ethynylphenyl)methanol is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol It is characterized by the presence of a bromine atom, an ethynyl group, and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-ethynylphenyl)methanol typically involves the bromination of 5-ethynylphenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield. Quality control measures would also be essential to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-5-ethynylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.

Major Products Formed

    Oxidation: Formation of 3-bromo-5-ethynylbenzaldehyde or 3-bromo-5-ethynylbenzoic acid.

    Reduction: Formation of 5-ethynylphenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-5-ethynylphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical conditions.

    Industry: Utilized in the development of advanced materials and chemical products. Its unique chemical properties make it suitable for use in specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of (3-Bromo-5-ethynylphenyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and ethynyl group may enable the compound to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Bromo-5-ethynylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

    (3-Bromo-5-ethynylphenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (3-Bromo-5-ethynylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(3-Bromo-5-ethynylphenyl)methanol is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C9H7BrO

Molekulargewicht

211.05 g/mol

IUPAC-Name

(3-bromo-5-ethynylphenyl)methanol

InChI

InChI=1S/C9H7BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5,11H,6H2

InChI-Schlüssel

PMQCCBWGBCJLII-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC(=C1)CO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.